molecular formula C19H16ClN3O4S B3009192 5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476282-73-2

5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3009192
CAS No.: 476282-73-2
M. Wt: 417.86
InChI Key: QFJALJITTRMKGL-UHFFFAOYSA-N
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Description

5-Chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted at the 4-position with a 4-propoxyphenyl group. The benzamide moiety is modified with a nitro group at the 2-position and a chlorine atom at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to enzyme inhibitors and bioactive thiazole derivatives.

Properties

IUPAC Name

5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-2-9-27-14-6-3-12(4-7-14)16-11-28-19(21-16)22-18(24)15-10-13(20)5-8-17(15)23(25)26/h3-8,10-11H,2,9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJALJITTRMKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular formula of this compound is C19H16ClN3O4S. The structure includes a chlorinated benzene ring, a nitro group, and a thiazole moiety, which are known to influence biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound demonstrates significant antitumor effects in vitro. In assays involving different cancer cell lines, the compound showed promising cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It displayed activity against several bacterial strains, suggesting potential use as an antibacterial agent .

The mechanism by which this compound exerts its effects is not fully understood; however, it is hypothesized to involve:

  • DNA Binding : Studies have shown that compounds with similar structures can bind to DNA, particularly in the minor groove. This interaction may interfere with DNA replication and transcription processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Studies : A series of experiments on various cancer cell lines demonstrated that the compound effectively inhibited tumor growth in a dose-dependent manner. For instance:
    • HCC827 Cell Line : IC50 = 6.26 ± 0.33 μM in 2D assays.
    • NCI-H358 Cell Line : IC50 = 6.48 ± 0.11 μM in 2D assays .
  • Antimicrobial Efficacy : The compound was tested against common pathogens and exhibited significant antibacterial activity at concentrations as low as 10 µg/mL .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntitumorHCC8276.26 ± 0.33
AntitumorNCI-H3586.48 ± 0.11
AntimicrobialVarious Bacteria10

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamide-Thiazole Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents on Benzamide Thiazole Substituent Molecular Weight Notable Properties/Activity Reference ID
5-Chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide (Target) 5-Cl, 2-NO₂ 4-(4-propoxyphenyl) ~415.85* Potential enzyme inhibition
N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-(4-propoxyphenyl)propan-2-yl]benzamide H 4-propoxyphenyl ~453.50 Peptide-like structure; chiral centers
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-phenoxy 4-(4-methylphenyl) ~336.40 129.23% plant growth modulation
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-F 4-(4-methoxyphenyl) ~328.36 Reduced steric bulk; fluorinated
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 5-Cl, 2-NO₂ 4-(4-methoxy-3-methylphenyl) ~415.85 Enhanced solubility via methoxy
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-diF, 5-Cl H (thiazole unsubstituted) ~274.68 Hydrogen-bonding motifs in crystal

*Calculated based on molecular formula.

Key Structural and Functional Insights

Role of the Nitro Group :
The 2-nitro substituent in the target compound distinguishes it from analogues like the peptide-linked benzamide in (Compound 7), which lacks this group. The nitro group may enhance binding to enzymes (e.g., via dipole interactions or hydrogen bonding with active sites) and influence redox properties .

Impact of Alkoxy Substituents: Propoxy vs. Methoxy/Ethoxy: The 4-propoxyphenyl group in the target compound increases lipophilicity compared to methoxy () or ethoxy derivatives (, Compound 6). This could improve membrane permeability but may reduce aqueous solubility.

Halogen Effects: The 5-chloro substituent in the target compound is shared with N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), but the latter lacks the nitro group. Chlorine’s electron-withdrawing effect may stabilize the amide bond or modulate electronic interactions with biological targets .

Biological Activity Trends: Compounds with nitro groups (e.g., ) often exhibit higher binding affinities to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), as seen in nitazoxanide derivatives .

Research Findings and Implications

  • Crystallographic Data : The target compound’s structural relatives (e.g., ) form hydrogen-bonded dimers in crystal lattices, a feature critical for stabilizing molecular conformations and influencing solid-state properties .
  • Synthetic Accessibility : The propoxyphenyl-thiazole moiety can be synthesized via nucleophilic substitution or Suzuki coupling, similar to methods described for methoxy and ethoxy analogues .
  • Pharmacokinetic Considerations : The nitro group may confer metabolic stability but could pose toxicity risks, necessitating comparative studies with fluorine- or methoxy-substituted derivatives .

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